(2Z)-2-(cyclopropylimino)-3-[2-(3,4-diethoxyphenyl)ethyl]-1,3-thiazolidin-4-one
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Overview
Description
2-(CYCLOPROPYLIMINO)-3-(3,4-DIETHOXYPHENETHYL)-1,3-THIAZOLAN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOPROPYLIMINO)-3-(3,4-DIETHOXYPHENETHYL)-1,3-THIAZOLAN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Formation of the thiazolidinone ring: This can be achieved by reacting a thioamide with an α-halo ketone or aldehyde.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropylamine or a similar reagent.
Attachment of the 3,4-diethoxyphenethyl group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOPROPYLIMINO)-3-(3,4-DIETHOXYPHENETHYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the imine group to an amine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(CYCLOPROPYLIMINO)-3-(3,4-DIETHOXYPHENETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and diverse biological activities.
Cyclopropyl-containing compounds: Known for their stability and unique chemical properties.
Phenethyl derivatives: Compounds with a phenethyl group, often exhibiting significant biological activity.
Uniqueness
2-(CYCLOPROPYLIMINO)-3-(3,4-DIETHOXYPHENETHYL)-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H24N2O3S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-cyclopropylimino-3-[2-(3,4-diethoxyphenyl)ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H24N2O3S/c1-3-22-15-8-5-13(11-16(15)23-4-2)9-10-20-17(21)12-24-18(20)19-14-6-7-14/h5,8,11,14H,3-4,6-7,9-10,12H2,1-2H3 |
InChI Key |
SLOHSJKAJNPKOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)CSC2=NC3CC3)OCC |
Origin of Product |
United States |
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